molecular formula C10H4F4O B6301760 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene CAS No. 715-44-6

5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene

Cat. No.: B6301760
CAS No.: 715-44-6
M. Wt: 216.13 g/mol
InChI Key: AOZVTAXLAUTRKH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene is a fluorinated organic compound with the molecular formula C10H4F4O. This compound is characterized by the presence of four fluorine atoms and an epoxide group attached to a naphthalene ring system. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene typically involves the fluorination of a naphthalene derivative followed by the introduction of an epoxide group. One common method involves the reaction of tetrafluoronaphthalene with an oxidizing agent to form the epoxide. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres .

Major Products

The major products formed from these reactions include various fluorinated naphthalene derivatives, epoxides, and substituted naphthalenes. These products have diverse applications in chemical synthesis and materials science.

Scientific Research Applications

5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with molecular targets through its fluorine atoms and epoxide group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-diiminonaphthalene
  • 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-ethenonaphthalene
  • 5,6,7,8-Tetrafluoro-4-hydroxycoumarins

Uniqueness

5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene is unique due to the presence of both fluorine atoms and an epoxide group, which imparts distinct chemical reactivity and stability. This combination of features makes it particularly useful in applications requiring high reactivity and specificity .

Properties

IUPAC Name

3,4,5,6-tetrafluoro-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F4O/c11-7-5-3-1-2-4(15-3)6(5)8(12)10(14)9(7)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZVTAXLAUTRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3=C(C1O2)C(=C(C(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301220351
Record name 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

715-44-6
Record name 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=715-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrafluoro-1,4-dihydro-1,4-epoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301220351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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